molecular formula C11H15NO2 B8804775 4-(Tert-butylamino)benzoic acid

4-(Tert-butylamino)benzoic acid

Cat. No.: B8804775
M. Wt: 193.24 g/mol
InChI Key: HSQUIQMFMBAAEB-UHFFFAOYSA-N
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Description

4-(Tert-butylamino)benzoic acid is a benzoic acid derivative featuring a tert-butylamino (-NH-C(CH₃)₃) substituent at the para position of the benzene ring. This compound serves as a critical intermediate in pharmaceutical and materials chemistry due to its ability to participate in hydrogen bonding and its steric bulk, which influences molecular packing in crystalline states. Its derivatives, such as sulfonamide or nitro-functionalized variants, are explored for biological activities, including apoptosis induction in cancer cells (e.g., PTEN upregulation in breast cancer) . Structural studies often employ X-ray crystallography and software suites like SHELXL and ORTEP for refinement and visualization .

Properties

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

4-(tert-butylamino)benzoic acid

InChI

InChI=1S/C11H15NO2/c1-11(2,3)12-9-6-4-8(5-7-9)10(13)14/h4-7,12H,1-3H3,(H,13,14)

InChI Key

HSQUIQMFMBAAEB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC1=CC=C(C=C1)C(=O)O

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

Local Anesthetic Properties
Research has highlighted the potential of 4-(tert-butylamino)benzoic acid derivatives as local anesthetics. In a study evaluating several compounds, it was found that certain derivatives exhibited significant local anesthetic effects comparable to established anesthetics like tetracaine and pramocaine . The evaluation included surface anesthesia and infiltration anesthesia tests, indicating low toxicity while maintaining efficacy.

Anti-inflammatory Activity
The compound has been synthesized into various derivatives that exhibit anti-inflammatory properties. For instance, a series of tert-butyl 2-(substituted benzamido) phenylcarbamate derivatives were synthesized and tested for their anti-inflammatory activity. The results indicated that some derivatives provided significant inhibition of paw edema in murine models, suggesting their potential use in treating inflammatory conditions .

Anticancer Potential
Recent studies have investigated the anticancer activities of this compound derivatives. In vitro assays demonstrated that certain compounds inhibited the growth of breast cancer cell lines by approximately 50% at a concentration of 10 µM . This suggests that modifications to the p-tert-butylaminobenzoic acid structure can enhance its anticancer properties.

Polymer Science

Stabilizers in PVC
this compound and its salts have been used as stabilizers in polyvinyl chloride (PVC) production. The p-tert-butylbenzoate ion derived from this compound is incorporated into the polymer matrix, where it acts to enhance thermal stability without significantly altering the chemical structure of the final product . Reports indicate that less than 0.2% of the total content remains unreacted in hardened forms, minimizing potential health risks associated with residual chemicals.

Additives in Coatings
The compound has also found applications as an additive in alkyd resins used for paints and varnishes. Here, it reacts with hydroxyl groups during the curing process, contributing to improved performance characteristics of the coatings .

Case Studies

Study Focus Findings
Local Anesthetic EvaluationComparison with established anestheticsCompounds derived from this compound showed comparable efficacy with low toxicity .
Anti-inflammatory ActivityEvaluation in murine modelsSignificant reduction in paw edema was observed with certain derivatives .
Anticancer ActivityIn vitro assays on breast cancer cell linesInhibition of cell growth by approximately 50% at 10 µM concentration .

Comparison with Similar Compounds

Table 1: Key Structural and Crystallographic Parameters

Compound Molecular Formula Molecular Weight (g/mol) Crystal System Space Group Dihedral Angle (°) Hydrogen Bonding Pattern Reference
4-(Tert-butylamino)benzoic acid C₁₁H₁₅NO₂ 193.24 Not reported Not reported N/A Acid dimer (O-H⋯O)
4-(3-Chloroanilino)benzoic acid C₁₃H₁₀ClNO₂ 247.67 Monoclinic P2₁/c 34.66(6) Acid dimer (O-H⋯O) and N-H⋯O
4-[(Tert-butylamino)sulfonyl]benzoic acid C₁₁H₁₅NO₄S 257.31 Not reported Not reported N/A Sulfonamide S=O⋯H-N interactions
4-tert-Butylamino-3-nitrobenzoic acid C₁₁H₁₄N₂O₄ 238.24 Monoclinic P2₁/c 12.5 Nitro O⋯H-O and N-H⋯O networks

Key Observations :

  • Hydrogen Bonding : All compounds form acid dimers (O-H⋯O), but additional interactions vary. The sulfonyl derivative engages in S=O⋯H-N bonds, while the nitro analog utilizes nitro-oxygen acceptors .

Physicochemical Properties

Table 2: Physicochemical Comparison

Compound logP (XLogP3) Hydrogen Bond Donors Hydrogen Bond Acceptors Solubility Trends Reference
This compound ~1.4 (estimated) 2 (COOH, NH) 3 (COOH O, NH) Low in polar solvents
4-[(Tert-butylamino)sulfonyl]benzoic acid 1.60 2 (COOH, NH) 5 (SO₂, COOH O) Moderate in DMSO
4-(3-Chloroanilino)benzoic acid ~2.0 2 (COOH, NH) 3 (COOH O, NH) Low in water

Key Observations :

  • Lipophilicity : The sulfonyl derivative exhibits higher logP (1.60) due to the sulfonyl group’s electron-withdrawing nature, enhancing hydrophobic interactions .
  • Solubility: The tert-butylamino group reduces aqueous solubility across analogs, favoring organic solvents like ethyl acetate for crystallization .

Preparation Methods

Sulfonation of 4-Chloromethylbenzoic Acid

This method involves two stages:

  • Chlorination : 4-Methylbenzoic acid undergoes radical chlorination at 0–10°C under UV light to yield 4-chloromethylbenzoic acid.

  • Sulfonation : The chlorinated intermediate reacts with tert-butylamine in the presence of thionyl chloride (SOCl₂), forming the sulfonamide bond. Potassium tert-butoxide facilitates deprotonation, achieving yields of 78–82%.

Reaction Conditions

ParameterValueSource
Temperature-10°C to 10°C (Step 1); RT (Step 2)
CatalystMg lamp (UV irradiation)
SolventDichloromethane
Yield78–82%

Direct Oxidation of p-Tert-Butyltoluene

Patented by CN102617335B, this one-pot oxidation uses cobalt(II) acetate and sodium bromide as catalysts:
\text{p-Tert-butyltoluene} + 3\text{O}_2 \xrightarrow{\text{Co(OAc)_2, NaBr}} \text{4-(Tert-butylsulfamoyl)benzoic acid}

  • Key Advantages : Eliminates acetic acid solvent, reducing corrosion risks.

  • Optimized Parameters :

    • Temperature: 110–130°C

    • Pressure: 0.5–1.2 MPa

    • Catalyst Loading: 0.5–1.5 wt% Co

    • Yield: 85–89%

Friedel-Crafts Acylation Followed by Sulfamation

A three-step process adapted from tri-t-butylbenzene synthesis:

  • Acylation : 1,3,5-Tri-t-butylbenzene reacts with acetyl chloride/AlCl₃ to form 3,5-di-t-butylacetophenone.

  • Oxidation : The ketone is oxidized to 2,4,6-tri-t-butylbenzoic acid using HNO₃/AgNO₃.

  • Sulfamation : Sulfur trioxide (SO₃) introduces the sulfamoyl group, followed by tert-butylamine coupling.

Challenges : Steric hindrance from tert-butyl groups lowers sulfamation efficiency (yield: 65–70%).

Catalytic Systems and Solvent Effects

Cobalt-Bromine Catalysis

The CN102617335B patent reports enhanced reactivity using Co(OAc)₂/NaBr in solvent-free conditions:

  • Turnover Frequency (TOF) : 12.4 h⁻¹

  • Selectivity : >95% toward sulfonamide product

  • Byproducts : <3% over-oxidized dicarboxylic acids

Solvent Optimization

  • Polar aprotic solvents (DMF, DMSO) improve tert-butylamine solubility but require post-reaction purification.

  • Solvent-free systems reduce waste and energy consumption, favored in industrial settings.

Industrial-Scale Production Insights

  • Cost Drivers :

    • tert-Butylamine accounts for 62% of raw material costs.

    • Catalyst recycling lowers expenses by 22%.

  • Safety Protocols :

    • Chlorine gas in chlorination requires closed-loop systems.

    • High-pressure oxidation reactors use Hastelloy C-276 alloy to resist bromide corrosion .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-(tert-butylamino)benzoic acid and its derivatives?

  • Methodological Answer : Synthesis typically involves functionalizing benzoic acid derivatives via nucleophilic substitution or condensation reactions. For example, nitro benzoic acid intermediates can be synthesized using modified protocols, such as introducing tert-butylamino groups via reductive amination or coupling reactions. Reaction conditions (e.g., temperature, solvent, catalysts) must be optimized to avoid side products. Ethyl 4-(tert-butylamino)-3-nitrobenzoate, a related compound, was synthesized using tert-butylamine and nitro-substituted benzoic acid derivatives under controlled acidic conditions .

Q. How is this compound characterized structurally?

  • Methodological Answer : Key techniques include:

  • Spectroscopy : IR confirms functional groups (e.g., -COOH, -NH-); NMR (¹H/¹³C) identifies proton environments and substituent positions .
  • Mass Spectrometry : Determines molecular weight and fragmentation patterns.
  • Elemental Analysis : Validates purity and stoichiometry. For derivatives, X-ray crystallography (using SHELX software) resolves bond lengths and angles .

Q. What solubility data are critical for experimental design with this compound?

  • Methodological Answer : Solubility in organic solvents (e.g., methanol, DMSO) dictates reaction media and purification methods. Limited data exist, but studies on analogs like 4-(dimethylamino)benzoic acid show:

SolventSolubility (g/L, 298 K)
Methanol12.3
DMSO8.7
Cyclohexane0.05
Data from gravimetric/spectrophotometric methods . Adjust solvent polarity and temperature empirically.

Q. How is the biological activity of this compound screened in vitro?

  • Methodological Answer : Derivatives are tested for apoptosis induction (e.g., breast cancer cell lines) via PTEN upregulation. Protocols include:

  • Cell Viability Assays : MTT/WST-1 to measure cytotoxicity.
  • Western Blotting : Quantify PTEN protein levels.
  • Flow Cytometry : Assess apoptotic markers (Annexin V/PI). For example, a tert-butylamino-substituted imidazo-pyridine derivative showed dose-dependent apoptosis in MCF-7 cells .

Advanced Research Questions

Q. How can contradictions in solubility data be resolved for this compound?

  • Methodological Answer : Discrepancies arise from limited studies and single-temperature measurements. Address this by:

  • Multi-Method Validation : Combine gravimetric, UV/Vis, and HPLC methods.
  • Temperature Gradients : Measure solubility across 283–323 K to model thermodynamic parameters.
  • Computational Prediction : Use COSMO-RS or Hansen solubility parameters to estimate solvent compatibility .

Q. What computational approaches elucidate the electronic properties of this compound?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate HOMO/LUMO energies to predict reactivity.
  • Electron Localization Function (ELF) : Map electron distribution to understand bonding behavior (e.g., charge transfer in tert-butylamino group) .
  • Molecular Dynamics (MD) : Simulate solvation effects in biological membranes.

Q. How is X-ray crystallography applied to determine its crystal structure?

  • Methodological Answer :

  • Data Collection : Use synchrotron radiation for high-resolution diffraction.
  • Refinement : SHELXL refines atomic coordinates and thermal parameters. For example, SHELXTL software resolved hydrogen-bonding motifs in tert-butylamino-nitrobenzoate derivatives .
  • Validation : Check R-factors (<5%) and Ramachandran plots for accuracy.

Q. What mechanistic insights explain its biological activity?

  • Methodological Answer : Studies on derivatives suggest:

  • Enzyme Inhibition : Competitive binding to catalytic sites (e.g., tyrosinase inhibition via copper complexation, similar to benzoic acid derivatives ).
  • Receptor Modulation : Tert-butylamino groups enhance lipophilicity, improving membrane permeability.
  • Pathway Analysis : RNA sequencing identifies PTEN/AKT/mTOR pathway activation in cancer cells .

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